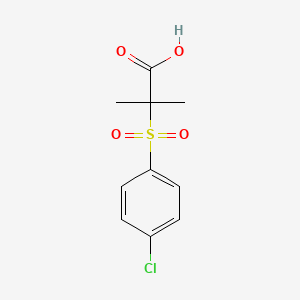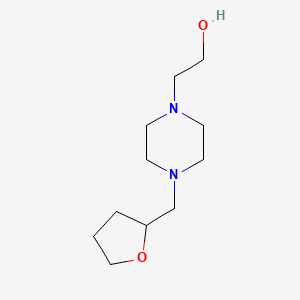
2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol
Overview
Description
2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol, or 2-THP, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a cyclic ether, a type of organic compound with an oxygen atom connected to two alkyl or aryl groups. 2-THP is a colorless, odorless, and hygroscopic (water-attracting) liquid that is soluble in water, ethanol, and other organic solvents. It is a versatile compound and has been used in a variety of applications, including as a reagent in organic synthesis and as a solvent for various reactions.
Scientific Research Applications
DNA Minor Groove Binding
The compound is structurally related to Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. Hoechst 33258 and its analogues, which share structural similarities with 2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol, are extensively used as fluorescent DNA stains due to their ability to penetrate cells. These compounds are crucial in plant cell biology for chromosome and nuclear staining, flow cytometry, analysis of plant chromosomes, and other applications. They also show potential as radioprotectors and topoisomerase inhibitors, offering a starting point for rational drug design and investigations into DNA sequence recognition and binding (Issar & Kakkar, 2013).
Anti-Mycobacterial Activity
Piperazine, a core structure in 2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol, has shown significant medicinal potential. Notably, piperazine and its analogues have been reported to exhibit potent anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review highlights the structural significance of piperazine in drug design and its contribution to the development of anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Uses of Piperazine Derivatives
Piperazine derivatives, incorporating the core structure of 2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol, have been identified in a variety of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The modification of substitution patterns on the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, illustrating the versatility and importance of this moiety in drug development (Rathi et al., 2016).
properties
IUPAC Name |
2-[4-(oxolan-2-ylmethyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c14-8-7-12-3-5-13(6-4-12)10-11-2-1-9-15-11/h11,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDIXFJYIXUPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((Tetrahydrofuran-2-yl)methyl)piperazin-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-[(Methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B1465296.png)
![1-[2-(4-Fluorobenzyloxy)-6-hydroxyphenyl]-ethanone](/img/structure/B1465300.png)
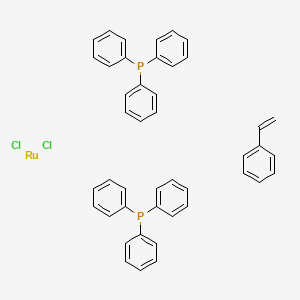
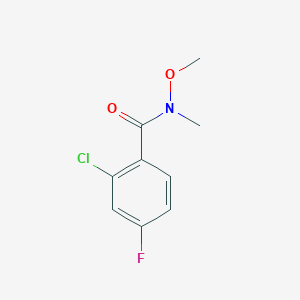

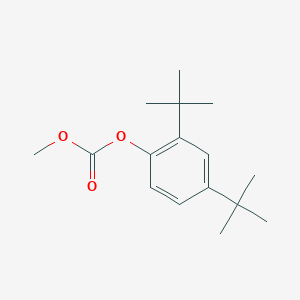
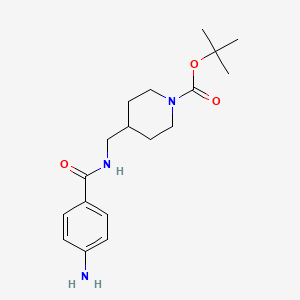
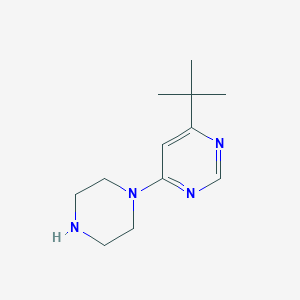
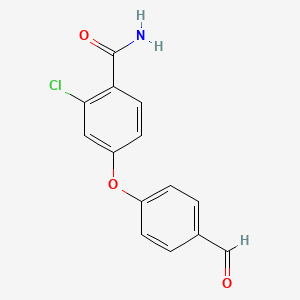
![6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide](/img/structure/B1465311.png)
![4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine](/img/structure/B1465312.png)
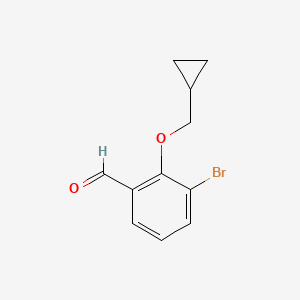
![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465317.png)
